molecular formula C11H17NO B15301607 Benzeneethanamine, 4-ethoxy-N-methyl- CAS No. 21581-35-1

Benzeneethanamine, 4-ethoxy-N-methyl-

Cat. No.: B15301607
CAS No.: 21581-35-1
M. Wt: 179.26 g/mol
InChI Key: IRPMCTOEVDGBKW-UHFFFAOYSA-N
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Description

Benzeneethanamine, 4-ethoxy-N-methyl- (CAS: 4091-50-3; IUPAC: 2-(4-ethoxyphenyl)-N-methylethan-1-amine) is a substituted phenethylamine derivative. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. The compound features an ethoxy (-OCH₂CH₃) group at the para position of the benzene ring and an N-methyl substitution on the ethylamine side chain.

Properties

CAS No.

21581-35-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)8-9-12-2/h4-7,12H,3,8-9H2,1-2H3

InChI Key

IRPMCTOEVDGBKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 4-ethoxy-N-methyl- typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable amine. One common method is the reductive amination of 4-ethoxybenzaldehyde with N-methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzeneethanamine, 4-ethoxy-N-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalytic hydrogenation is also common in industrial processes to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 4-ethoxy-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxy-N-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzeneethanamine, 4-ethoxy-N-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurological functions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 4-ethoxy-N-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system by altering neurotransmitter levels.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key structural and physicochemical differences
Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-ethoxy-N-methyl- -OCH₂CH₃ (para), -N-CH₃ C₁₁H₁₇NO 179.26 Higher lipophilicity (predicted logP ~2.5–3.0) due to ethoxy group .
4-methoxy-N-methyl- -OCH₃ (para), -N-CH₃ C₁₀H₁₅NO 165.23 Lower logP (~1.5–2.0) compared to ethoxy analog; higher solubility in water .
Benzeneethanamine, N-methyl- No substituent, -N-CH₃ C₉H₁₃N 135.21 Higher volatility (vapor pressure ~6.11 kPa at 390 K) .
4-methoxy- -OCH₃ (para), -NH₂ C₉H₁₃NO 151.21 Polar due to free amine; forms hydrogen bonds in molecular docking .

Key Observations :

  • N-methylation reduces polarity and hydrogen-bonding capacity, as seen in analogs like Benzeneethanamine, N-methyl- .
Table 2: Comparative molecular docking and bioactivity
Compound Target Proteins Binding Affinity (kcal/mol) Interactions
4-methoxy- LuxS, LsrB, LsrK, SdiA -6.20 (SdiA) Forms hydrogen bonds with polar residues (e.g., GLU A:57, HIS A:58) .
Cyclopentadecanone, 2-hydroxy- Same as above -7.70 (SdiA) Fewer hydrogen bonds; interacts with basic/neutral residues .
Ciprofloxacin SdiA -4.30 Reference compound with weaker affinity than 4-methoxy- derivative .

Key Observations :

  • The ethoxy group’s larger size may sterically hinder interactions with protein active sites compared to methoxy, though its increased lipophilicity could improve membrane penetration .

Toxicity and Metabolic Considerations

  • Benzene Derivatives : Benzeneethanamines with halogen or methyl groups (e.g., 1,2-dichloro-4-methyl-benzene) are linked to hepatotoxicity via reactive metabolite formation .
  • 4-Methoxy-N-methyl-: No significant hepatotoxicity reported in docking studies, though ADMET predictions flagged carcinogenicity risks in related compounds .

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